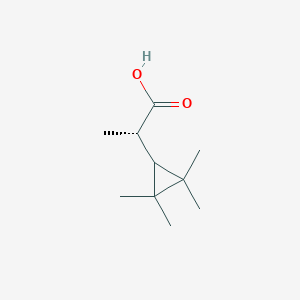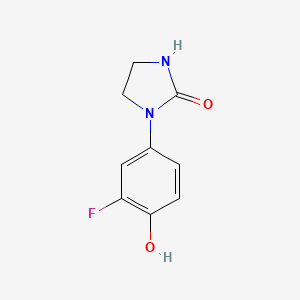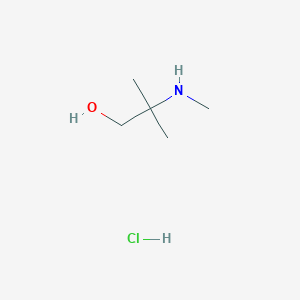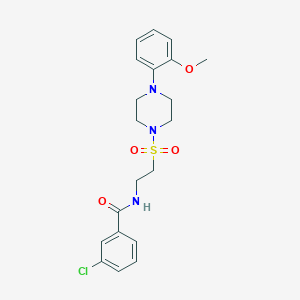
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid, also known as TMCPAA, is a cyclopropyl-containing amino acid that has gained attention in the scientific community due to its potential applications in drug development and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is not fully understood, but it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to enhance the activity of GABA(A) receptors in a concentration-dependent manner, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can enhance the activity of GABA(A) receptors, resulting in increased inhibitory neurotransmission. In vivo studies have shown that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can induce sedation and anticonvulsant effects, and may have potential as a treatment for anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. Additionally, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid. One area of interest is the development of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid-based ligands for GABA(A) receptors, which could have potential as novel therapeutics for anxiety and sleep disorders. Another area of interest is the synthesis of cyclopropyl-containing peptides using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid as a precursor, which could have potential as novel drugs or drug leads. Finally, further optimization of the synthesis method for (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid could lead to increased yields and reduced costs, making it more accessible for use in large-scale experiments.
Méthodes De Synthèse
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acrylonitrile followed by hydrolysis, or by the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acryloyl chloride followed by reduction. The yield and purity of the product can be improved by modifying the reaction conditions.
Applications De Recherche Scientifique
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been used in scientific research as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential as a ligand in asymmetric catalysis and as a precursor for the synthesis of cyclopropyl-containing peptides.
Propriétés
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXGTJUVOIKJBV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)





![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2801852.png)


![methyl 2-(2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2801858.png)

![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)